5-(3-(1-naphthoyl)-1H-indol-1-yl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cochlioquinone B is a natural product derived from the phytopathogenic fungus Bipolaris sorokiniana. It belongs to the class of meroterpenoids, which are hybrid compounds consisting of polyketide and terpenoid moieties. Cochlioquinone B has garnered significant interest due to its diverse biological activities, including antimicrobial, anticancer, and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cochlioquinone B typically involves the isolation of the compound from the fungal culture of Bipolaris sorokiniana. The process includes fermentation, extraction, and purification steps. The fungal culture is grown under specific conditions to maximize the production of cochlioquinone B. The compound is then extracted using organic solvents and purified through chromatographic techniques .
Industrial Production Methods
Industrial production of cochlioquinone B follows similar principles as laboratory synthesis but on a larger scale. The fermentation process is optimized for higher yield, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Cochlioquinone B undergoes various chemical reactions, including:
Oxidation: Cochlioquinone B can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in cochlioquinone B.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of cochlioquinone B with altered biological activities. These derivatives are often studied for their enhanced or modified properties .
Scientific Research Applications
Cochlioquinone B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis of meroterpenoids and to develop synthetic analogs with improved properties.
Biology: Cochlioquinone B is studied for its role in regulating autophagy and immune responses in cells.
Medicine: The compound has shown potential as an antimicrobial and anticancer agent. It is being investigated for its ability to inhibit the growth of drug-resistant bacteria and cancer cells.
Industry: Cochlioquinone B and its derivatives are explored for their potential use in developing new pharmaceuticals and agrochemicals
Mechanism of Action
Cochlioquinone B exerts its effects through various molecular targets and pathways:
Autophagy Regulation: It activates cytoprotective autophagy in alveolar macrophages by inhibiting PAK1 expression and blocking the Akt/mTOR signaling pathway.
Anticancer Activity: Cochlioquinone B induces cytostatic autophagy in lung cancer cells by blocking the PI3K/Akt1/mTOR signaling pathway and activating the TAK1/MKK4/JNK/Smad axis, which reduces Foxp3 expression.
Comparison with Similar Compounds
Cochlioquinone B is compared with other similar compounds such as:
Cochlioquinone A: Similar in structure but with different biological activities.
Isocochlioquinone A: Another derivative with distinct antimicrobial properties.
Anhydrocochlioquinone A: Known for its pronounced inhibitory effect on certain pathogens
Cochlioquinone B stands out due to its unique combination of antimicrobial, anticancer, and immunomodulatory properties, making it a valuable compound for further research and development .
Properties
CAS No. |
2748474-41-9 |
---|---|
Molecular Formula |
C24H21NO2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentan-2-one |
InChI |
InChI=1S/C24H21NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16H,7-8,15H2,1H3 |
InChI Key |
XOOFWSKEHUVEJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.